

# Rezafungin Acetate: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Rezafungin acetate |           |
| Cat. No.:            | B15563506          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rezafungin acetate is a next-generation, long-acting echinocandin antifungal agent engineered for the treatment and prevention of invasive fungal infections. Its unique chemical structure, a modification of anidulafungin, confers enhanced stability and a distinguished pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][2] This attribute presents a significant clinical advantage over the daily dosing required for other echinocandins.[1] This technical guide provides an in-depth review of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of rezafungin, summarizing key data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

#### **Mechanism of Action**

Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall. It is a non-competitive inhibitor of the 1,3- $\beta$ -D-glucan synthase enzyme complex, which is responsible for the synthesis of 1,3- $\beta$ -D-glucan, an essential structural polymer in the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[1] The depletion of this polymer disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death.[1] This mechanism is specific to fungi as mammalian cells lack a cell wall and the 1,3- $\beta$ -D-glucan synthase enzyme.



## 1,3-β-D-Glucan Synthesis Pathway and Inhibition by Rezafungin

The biosynthesis of 1,3- $\beta$ -D-glucan is a critical process for fungal cell wall construction and maintenance. The following diagram illustrates this pathway and the point of inhibition by rezafungin.



Click to download full resolution via product page

**Caption:** Inhibition of 1,3- $\beta$ -D-glucan synthesis by rezafungin.

#### **Pharmacokinetic Properties**

Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long half-life, dose-proportional exposure, and high protein binding. These properties support a once-weekly



dosing regimen.

#### **Preclinical Pharmacokinetics**

Studies in animal models have been crucial in defining the pharmacokinetic profile of rezafungin.

| Paramet<br>er    | Animal<br>Model | Dose           | Route | Cmax<br>(µg/mL) | AUC<br>(μg*h/m<br>L) | T½ (h)    | Referen<br>ce |
|------------------|-----------------|----------------|-------|-----------------|----------------------|-----------|---------------|
| Cmax,<br>AUC, T½ | Mouse           | 10-60<br>mg/kg | IP    | 23.1-95.8       | 736-3300<br>(0-48h)  | 29.8-52.0 |               |
| Cmax,<br>AUC, T½ | Mouse           | 20 mg/kg       | IP    | 30.5            | 762<br>(AUClast      | 21.1      |               |
| T½, Vd,          | Dog             | Single<br>Dose | IV    | -               | -                    | 53.1      |               |

#### **Clinical Pharmacokinetics**

Human studies have confirmed the long half-life and dose-linearity of rezafungin.



| Para<br>meter        | Popul<br>ation                             | Dosin<br>g<br>Regi<br>men                                        | Cmax<br>(µg/m<br>L) | AUC0<br>-168h<br>(μg*h/<br>mL) | T½<br>(h) | Vd (L) | CL<br>(L/h) | Protei<br>n<br>Bindi<br>ng<br>(%) | Refer<br>ence |
|----------------------|--------------------------------------------|------------------------------------------------------------------|---------------------|--------------------------------|-----------|--------|-------------|-----------------------------------|---------------|
| PK<br>Param<br>eters | Health<br>y<br>Volunt<br>eers              | 400<br>mg<br>once-<br>weekly<br>for 3<br>weeks                   | 30.5                | 1840                           | ~130      | -      | -           | >98                               |               |
| PK<br>Param<br>eters | Patient<br>s with<br>Candi<br>demia/<br>IC | 400<br>mg<br>loadin<br>g<br>dose,<br>then<br>200<br>mg<br>weekly | 19.2<br>(Day<br>1)  | 827<br>(Day<br>1)              | ~133      | 67     | 0.35        | 87.5-<br>93.6                     |               |
| PK<br>Param<br>eters | Patient<br>s with<br>Candi<br>demia/<br>IC | 400<br>mg<br>loadin<br>g<br>dose,<br>then<br>200<br>mg<br>weekly | 11.8<br>(Day<br>15) | 667<br>(Day<br>15)             | -         | -      | -           | -                                 |               |

### **Pharmacodynamic Properties**

The antifungal activity of rezafungin is concentration-dependent. The primary pharmacodynamic index predictive of efficacy is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).



#### In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including isolates resistant to other antifungal classes.

| Organism              | Number of<br>Isolates       | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|-----------------------|-----------------------------|--------------|--------------|-----------|
| Aspergillus fumigatus | 46 (WT and azole-resistant) | 0.03         | 0.125        |           |
| Aspergillus spp.      | -                           | 0.03         | 0.125        |           |

#### **In Vivo Efficacy**

Neutropenic mouse models of disseminated candidiasis and aspergillosis have been instrumental in establishing the in vivo efficacy of rezafungin.

| Animal<br>Model      | Pathogen           | PK/PD<br>Target | Stasis<br>fAUC/MIC | 1-log Kill<br>fAUC/MIC | Reference |
|----------------------|--------------------|-----------------|--------------------|------------------------|-----------|
| Neutropenic<br>Mouse | C. albicans        | fAUC/MIC        | 2.92               | -                      |           |
| Neutropenic<br>Mouse | C. glabrata        | fAUC/MIC        | 0.07               | -                      |           |
| Neutropenic<br>Mouse | C.<br>parapsilosis | fAUC/MIC        | 2.61               | -                      | _         |

#### **Clinical Efficacy (Phase 3 ReSTORE Trial)**

The ReSTORE trial was a pivotal Phase 3 study that demonstrated the non-inferiority of onceweekly rezafungin to daily caspofungin for the treatment of candidemia and invasive candidiasis.



| Outcome                             | Rezafungin<br>(400 mg/200<br>mg weekly) | Caspofungin<br>(70 mg/50 mg<br>daily) | Treatment<br>Difference<br>(95% CI) | Reference |
|-------------------------------------|-----------------------------------------|---------------------------------------|-------------------------------------|-----------|
| Day 30 All-Cause<br>Mortality       | 25.2%                                   | 24.8%                                 | 0.4% (-10.8,<br>11.6)               |           |
| Day 14 Global<br>Cure               | 56.5%                                   | 57.3%                                 | -1.0% (-13.5,<br>11.6)              |           |
| Day 5<br>Mycological<br>Eradication | 68.7%                                   | 63.2%                                 | 5.5%                                | _         |

## **Experimental Protocols**In Vivo Murine Model of Disseminated Candidiasis

This model is commonly used to evaluate the in vivo efficacy of antifungal agents.

- Immunosuppression: Mice (e.g., female ICR or BALB/c) are rendered neutropenic through
  the intraperitoneal (IP) administration of cyclophosphamide. A typical regimen involves an
  initial dose of 150-200 mg/kg administered 3-4 days prior to infection, followed by a second
  dose of 100-150 mg/kg one day before or on the day of infection.
- Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with a suspension of Candida blastospores (e.g., 1 x 103 to 1 x 105 CFU/mouse).
- Treatment: Rezafungin or a comparator agent is administered at various doses and schedules (e.g., single dose, fractionated doses) via IP or subcutaneous (SC) injection, typically starting 2 hours post-infection.
- Endpoint Assessment: At predetermined time points (e.g., 24, 48, 96 hours post-infection),
  mice are euthanized. The kidneys are aseptically harvested, homogenized, and serially
  diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).
  Survival may also be monitored as a primary endpoint.



 Pharmacokinetic Sampling: In parallel satellite groups, blood samples are collected at various time points post-dosing via cardiac puncture or other appropriate methods to determine plasma drug concentrations using LC-MS/MS.

## In Vitro Minimum Inhibitory Concentration (MIC) Determination (CLSI Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is the reference method for yeast susceptibility testing.

- Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.
- Drug Dilution: Rezafungin is serially diluted (typically 2-fold) in the test medium in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL in the wells.
- Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
- MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a
  prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth
  control well.

# Visualized Workflows General Workflow for a Preclinical Antifungal PK/PD Study

The following diagram outlines the typical workflow for a preclinical study designed to evaluate the pharmacokinetic and pharmacodynamic properties of an antifungal agent like rezafungin.





Click to download full resolution via product page

**Caption:** Workflow for a preclinical antifungal PK/PD study.



#### Conclusion

Rezafungin acetate represents a significant advancement in the treatment of invasive fungal infections. Its unique pharmacokinetic profile, characterized by a long half-life and high, front-loaded exposure, allows for a convenient once-weekly dosing schedule. The robust pharmacodynamic properties, driven by a concentration-dependent fAUC/MIC relationship, translate to potent in vivo and clinical efficacy against a wide range of pathogenic fungi. The data and methodologies presented in this guide underscore the comprehensive preclinical and clinical evaluation that forms the basis of its therapeutic application, providing a valuable resource for researchers and drug development professionals in the field of mycology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rezafungin Acetate: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15563506#rezafungin-acetatepharmacokinetic-and-pharmacodynamic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com